5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of aromatic ethers and is characterized by the presence of a sulfanylidene group and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-prop-2-enoxybenzaldehyde with a suitable thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); reactions are conducted at controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-3-thiazolidinyl]propanoic acid
- (5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
Compared to similar compounds, 5-[(2-Prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-7-19-11-6-4-3-5-9(11)8-10-12(17)15-14(20)16-13(10)18/h2-6,8H,1,7H2,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVWVDGJBUYIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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